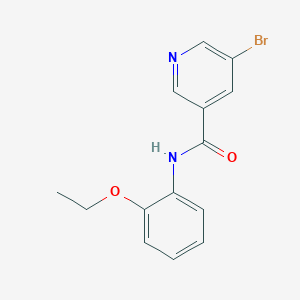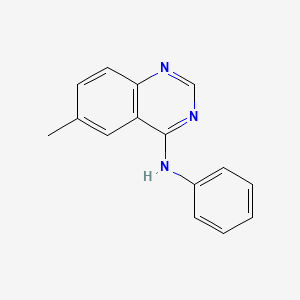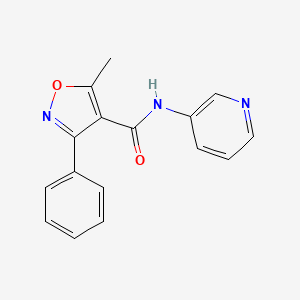![molecular formula C20H24N6S B5559540 1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559540.png)
1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of spirocyclic compounds, such as 1,8-diazaspiro[4.5]decane derivatives, involves strategic organic synthesis techniques to create the complex structures. For example, Smith et al. (2016) developed a method for the synthesis of N-protected methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, which are closely related to the target compound. Their approach utilized nitrile lithiation/alkylation and 1,4-addition reactions for the construction of the spirocyclic framework, demonstrating the potential pathways for synthesizing similar compounds (Smith et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds related to 1,8-diazaspiro[4.5]decane showcases intriguing features like intramolecular π-π interactions and the arrangement of heterocyclic rings. Biswas et al. (1995) analyzed the crystal structure of a bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl derivative, revealing how these interactions influence the molecular conformation and stacking, which could be relevant for understanding the structural characteristics of our target compound (Biswas et al., 1995).
Chemical Reactions and Properties
Spirocyclic compounds often exhibit unique reactivity due to their strained cyclic structures. The reactivity can be explored through various chemical reactions, such as cycloadditions, which are a common method for constructing spiro frameworks. Ong et al. (1996) detailed the 1,3-dipolar cycloaddition reactions for the synthesis of a spiro[4.5]decane system, illustrating a method that could potentially be adapted for our compound of interest (Ong et al., 1996).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments and applications. While specific data on 1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane may not be readily available, studies on similar compounds provide valuable insights. For instance, the crystallographic analysis by Staško et al. (2002) of a related 1,4-diazaspiro[4.5]decane-2,3-dione offers perspective on how spirocyclic structures can influence the physical properties of these molecules (Staško et al., 2002).
Chemical Properties Analysis
Understanding the chemical properties, including acidity/basicity, reactivity with various reagents, and stability under different conditions, is essential for applying these compounds in real-world scenarios. The synthesis and reactivity studies, such as those conducted by Li et al. (2014), who explored the synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds, provide a foundation for predicting the behavior of our target compound under chemical transformations (Li et al., 2014).
科学的研究の応用
Pyrazole and Pyrimidinyl Derivatives in Scientific Research
Pyrazole and pyrimidinyl groups are common in many chemical compounds with significant pharmaceutical and biological activities. These structural motifs are often explored for their potential in developing new therapeutic agents, highlighting the importance of research on compounds containing these functional groups.
Pharmacological Properties and Drug Development
Research into compounds with pyrazole and pyrimidinyl derivatives often focuses on their pharmacological properties, such as their potential as kinase inhibitors, anti-inflammatory agents, and antiviral compounds. For instance, the Janus kinase (JAK) inhibitors, which are crucial in the treatment of myelofibrosis and other inflammatory diseases, often contain such structural components. The study by Shilling et al. (2010) on the metabolism, excretion, and pharmacokinetics of INCB018424, a selective inhibitor of JAK1/2, provides insights into how these compounds are processed in the human body, indicating their potential therapeutic applications Shilling et al., 2010.
Environmental and Toxicological Studies
Compounds with pyrazole and pyrimidinyl derivatives are also subjects of environmental and toxicological studies, given their widespread use in various industrial and pharmaceutical applications. Studies on their environmental persistence, bioaccumulation, and potential toxicological impacts are crucial for understanding their safety profile and ecological impact. For example, the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites in human urine provides data on environmental exposure to hazardous compounds, which can include pyrazole and pyrimidinyl derivatives Li et al., 2008.
特性
IUPAC Name |
1-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]-8-pyrimidin-2-yl-1,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6S/c1-6-20(7-13-25(14-8-20)19-21-9-2-10-22-19)26(12-1)15-16-3-4-18(27-16)17-5-11-23-24-17/h2-5,9-11H,1,6-8,12-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQLFQDYNYWCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C3=NC=CC=N3)N(C1)CC4=CC=C(S4)C5=CC=NN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]-8-pyrimidin-2-yl-1,8-diazaspiro[4.5]decane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-{1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5559469.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5559473.png)

![6-(2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]carbonyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5559490.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5559498.png)
![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5559502.png)
![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5559505.png)
![N-{2-[1-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5559510.png)
![4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5559512.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5559523.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-furamide](/img/structure/B5559529.png)


